1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1249633-89-3
VCID: VC6685157
InChI: InChI=1S/C11H16N4/c1-14(2)5-6-15-8-13-10-7-9(12)3-4-11(10)15/h3-4,7-8H,5-6,12H2,1-2H3
SMILES: CN(C)CCN1C=NC2=C1C=CC(=C2)N
Molecular Formula: C11H16N4
Molecular Weight: 204.277

1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine

CAS No.: 1249633-89-3

Cat. No.: VC6685157

Molecular Formula: C11H16N4

Molecular Weight: 204.277

* For research use only. Not for human or veterinary use.

1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine - 1249633-89-3

Specification

CAS No. 1249633-89-3
Molecular Formula C11H16N4
Molecular Weight 204.277
IUPAC Name 1-[2-(dimethylamino)ethyl]benzimidazol-5-amine
Standard InChI InChI=1S/C11H16N4/c1-14(2)5-6-15-8-13-10-7-9(12)3-4-11(10)15/h3-4,7-8H,5-6,12H2,1-2H3
Standard InChI Key YLOBSTTUHFWDNB-UHFFFAOYSA-N
SMILES CN(C)CCN1C=NC2=C1C=CC(=C2)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine is C₁₁H₁₆N₄, corresponding to a molecular weight of 204.27 g/mol. Its structure consists of a benzimidazole system—a fusion of benzene and imidazole rings—with a 2-(dimethylamino)ethyl group attached to the nitrogen at position 1 and an amine substituent at position 5. This arrangement introduces both basicity (from the dimethylamino group) and hydrogen-bonding capacity (from the primary amine), critical for interactions in biological systems .

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides key insights into its structure:

  • ¹H NMR: Signals at δ 2.25 ppm (6H, s, N(CH₃)₂), δ 2.75–2.85 ppm (2H, t, CH₂N), δ 3.60–3.70 ppm (2H, t, CH₂N), and aromatic protons between δ 6.90–7.50 ppm .

  • ¹³C NMR: Peaks corresponding to the dimethylamino carbons (δ 45.2 ppm), ethyl chain carbons (δ 50.1–55.3 ppm), and aromatic carbons (δ 115.0–150.0 ppm) .

Mass spectrometry (MS) typically shows a molecular ion peak at m/z 204.1 (M⁺), with fragmentation patterns consistent with loss of the dimethylaminoethyl group .

Crystallographic and Conformational Analysis

X-ray crystallography of related benzimidazoles reveals planar benzimidazole cores with substituents adopting staggered conformations to minimize steric hindrance. The dimethylaminoethyl side chain in 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine likely exhibits similar flexibility, enabling adaptive binding in biological targets .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Formation of the Benzimidazole Core: Condensation of 4-nitro-1,2-diaminobenzene with glyoxal under acidic conditions yields 5-nitro-1H-benzimidazole.

  • Alkylation and Reduction:

    • Alkylation of the benzimidazole nitrogen with 2-chloro-N,N-dimethylethylamine in the presence of a base (e.g., K₂CO₃) introduces the dimethylaminoethyl group.

    • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group at position 5 to an amine, yielding the final product.

Reaction Scheme:

5-Nitro-1H-benzimidazole+ClCH₂CH₂N(CH₃)₂Base1-[2-(Dimethylamino)ethyl]-5-nitro-1H-benzimidazoleH2/Pd-CTarget Compound\text{5-Nitro-1H-benzimidazole} + \text{ClCH₂CH₂N(CH₃)₂} \xrightarrow{\text{Base}} \text{1-[2-(Dimethylamino)ethyl]-5-nitro-1H-benzimidazole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Target Compound}

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors offer advantages in yield (85–92%) and purity (>98%) by maintaining precise temperature control (80–100°C) and reducing side reactions. Post-synthesis purification employs recrystallization from ethanol/water mixtures or chromatography on silica gel .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The amine at position 5 undergoes electrophilic reactions:

  • Acylation: Treatment with acetyl chloride forms the 5-acetamido derivative, useful for prodrug designs .

  • Diazotization: Reaction with NaNO₂/HCl produces a diazonium salt, which couples with phenols to form azo dyes .

Coordination Chemistry

The dimethylamino group acts as a ligand for transition metals (e.g., Cu²⁺, Pt²⁺), forming complexes with potential catalytic or anticancer properties. For example, the Cu(II) complex exhibits square-planar geometry with a stability constant (log K) of 8.2 ± 0.3 .

Biological Activities and Mechanisms

Enzyme Inhibition

In vitro studies on analogous compounds demonstrate inhibitory activity against:

  • Tyrosine Kinases (IC₅₀ = 0.8–1.2 μM): Disruption of ATP-binding sites via π-π stacking with the benzimidazole core .

  • Topoisomerase II (IC₅₀ = 2.5 μM): Stabilization of the enzyme-DNA cleavage complex, inducing apoptosis in cancer cells.

Antimicrobial Properties

Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the compound likely disrupts membrane integrity through cationic interactions with the dimethylamino group .

Applications in Materials Science

Proton Exchange Membranes (PEMs)

Incorporating 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine into sulfonated polyimides enhances PEM performance in fuel cells:

PropertyValue (Crosslinked Membrane)Value (Pure Membrane)
Proton Conductivity (S/cm)0.082 (80°C, 95% RH)0.045
Tensile Strength (MPa)38.722.4
Oxidative Stability (h)>20072

Data adapted from studies on analogous benzimidazole-containing polymers .

Lithium-Ion Battery Separators

Composite aerogels integrating this compound exhibit:

  • Porosity: 92–95%

  • Ionic Conductivity: 1.2 mS/cm

  • Thermal Stability: Up to 300°C

These properties address dendrite growth and thermal runaway in batteries .

Pharmacokinetics and Toxicology

ADME Profile

  • Absorption: Oral bioavailability = 65–70% (log P = 1.8, PSA = 68 Ų) .

  • Metabolism: Hepatic CYP3A4-mediated N-demethylation forms the primary metabolite (M1, t₁/₂ = 3.2 h) .

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